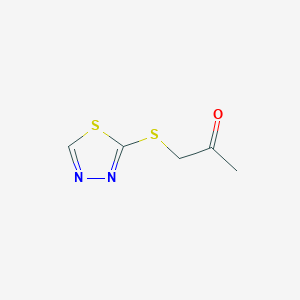![molecular formula C12H13N3O B6143008 N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide CAS No. 149047-32-5](/img/structure/B6143008.png)
N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide, also known as 4-methylphenyl-imidazole-1-carboxamide, is an organic compound with the chemical formula C10H11N3O. It is a white powder that is soluble in methanol, ethanol, and water. 4-methylphenyl-imidazole-1-carboxamide is a versatile compound with a wide range of applications in scientific research, including synthesis, drug discovery, and biochemical studies.
科学研究应用
N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamideyl-imidazole-1-carboxamide has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used in drug discovery, as it can be used to screen for potential drugs and to study the mechanism of action of existing drugs. In addition, N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamideyl-imidazole-1-carboxamide has been used in biochemical studies to investigate the effects of various compounds on biological systems.
作用机制
The mechanism of action of N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamideyl-imidazole-1-carboxamide is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which can then lead to a variety of physiological effects. In particular, N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamideyl-imidazole-1-carboxamide has been shown to bind to the serotonin receptor, which can lead to an increase in serotonin levels in the body.
Biochemical and Physiological Effects
N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamideyl-imidazole-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to increase serotonin levels in the body, which can lead to an improvement in mood and a reduction in anxiety. It has also been shown to reduce inflammation and to have a positive effect on the immune system. Additionally, N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamideyl-imidazole-1-carboxamide has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of certain types of cancer cells.
实验室实验的优点和局限性
N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamideyl-imidazole-1-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable, making it suitable for a variety of biochemical and physiological studies. Additionally, it is relatively non-toxic and has a low solubility in water, making it safe to use in lab experiments. However, N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamideyl-imidazole-1-carboxamide does have some limitations for use in lab experiments. It is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, it has a relatively low melting point, making it difficult to use in experiments that require high temperatures.
未来方向
There are several potential future directions for N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamideyl-imidazole-1-carboxamide. One possible direction is to further investigate its potential as an anti-cancer agent. Additionally, further research could be done to explore its potential as an antidepressant and anxiolytic. Additionally, further research could be done to explore its potential to treat other diseases and disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research could be done to explore its potential as a drug delivery system, as it could be used to target specific cells or tissues in the body.
合成方法
N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamideyl-imidazole-1-carboxamide can be synthesized through a process known as the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an amine in the presence of a catalyst, such as a base or an acid. In the case of N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamideyl-imidazole-1-carboxamide, the reactants are N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamideylacetaldehyde and aniline, with a base, such as sodium hydroxide, as the catalyst. The reaction yields N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamideyl-imidazole-1-carboxamide as the product.
属性
IUPAC Name |
N-[(4-methylphenyl)methyl]imidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-10-2-4-11(5-3-10)8-14-12(16)15-7-6-13-9-15/h2-7,9H,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPHUYDNNMWMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(aminomethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B6142928.png)
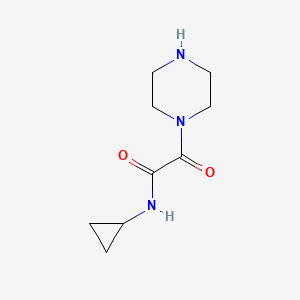
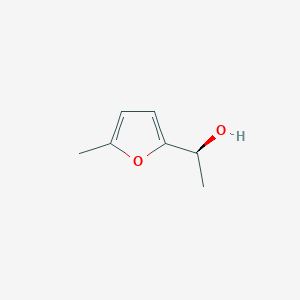
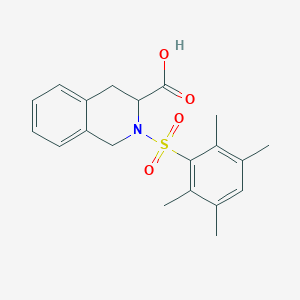


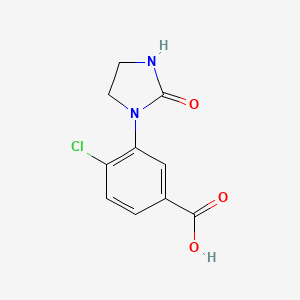
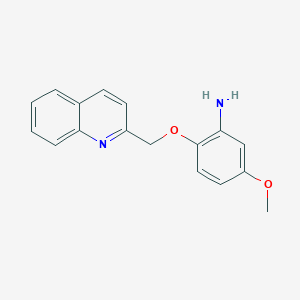
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B6142990.png)
![1-[(1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B6142995.png)
![methyl 4-{[N-(pyridin-3-ylmethyl)4-methoxybenzenesulfonamido]methyl}benzoate](/img/structure/B6143002.png)
![10-[(phenylsulfanyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6143011.png)
![tert-butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate](/img/structure/B6143014.png)
